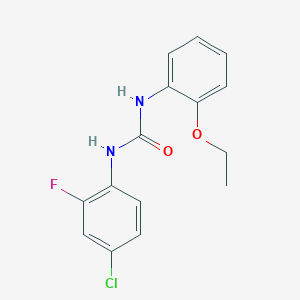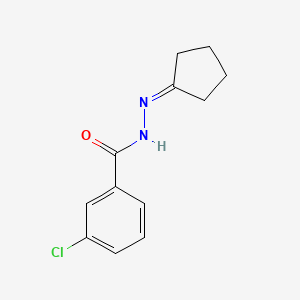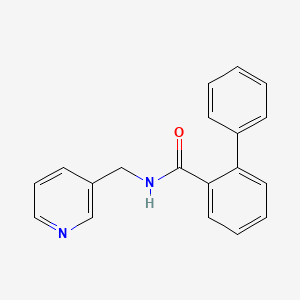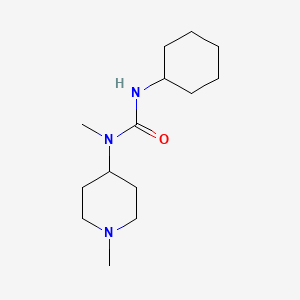![molecular formula C17H20N2O3 B5791427 N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have potential therapeutic benefits in a variety of diseases, including type 2 diabetes, cancer, and cardiovascular disease.
Mechanism of Action
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of downstream targets and activation of metabolic pathways involved in glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
Activation of AMPK by N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, inhibition of lipogenesis, and increased mitochondrial biogenesis. In addition, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to have anti-inflammatory effects and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation without the confounding effects of other signaling pathways. However, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has a relatively short half-life in vivo, which can limit its effectiveness in certain experimental settings. In addition, the synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is relatively complex, which can limit its availability for research purposes.
Future Directions
There are a number of future directions for research on N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One area of interest is the potential use of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a therapeutic agent for type 2 diabetes and other metabolic disorders. Another area of interest is the potential use of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea as a cancer therapy. In addition, there is interest in developing more potent and selective AMPK activators based on the structure of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. Finally, there is interest in understanding the mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea in more detail, including its effects on AMPK subunit interactions and downstream signaling pathways.
Synthesis Methods
The synthesis of N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 2-methoxyaniline and 4-methoxyphenethyl isocyanate in the presence of a base. The resulting urea compound is then purified by recrystallization. The yield of the synthesis is around 60%.
Scientific Research Applications
N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied in preclinical models as a potential therapeutic agent for a variety of diseases. In animal models of type 2 diabetes, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In cancer models, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to inhibit cancer cell growth and induce apoptosis. In cardiovascular disease models, N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been shown to improve cardiac function and reduce myocardial infarction size.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-9-7-13(8-10-14)11-12-18-17(20)19-15-5-3-4-6-16(15)22-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUCMLZZLIYXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)




![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)


![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)

